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Compound Name: 2-Bromo-5-methoxythiophene

CAS No.: 57070-77-6

Cat. No.: B1284175

Get Quote

Executive Summary
This guide provides a rigorous computational profiling of 2-Bromo-5-methoxythiophene
(2B5MT), a critical organosulfur building block in medicinal chemistry and organic electronics.

Unlike generic datasheets, this analysis focuses on comparative performance, juxtaposing

2B5MT against its structural analogs: 2-Bromothiophene (2BT) and 2-Bromo-5-

methylthiophene (2B5MeT).

Key Findings:

Reactivity: The 5-methoxy substituent significantly raises the HOMO energy compared to the

methyl analog, enhancing oxidative polymerization potential but requiring stricter handling

conditions to prevent degradation.

Selectivity: The methoxy group exerts a strong +M (mesomeric) effect, directing electrophilic

attacks exclusively to the C3 position, offering superior regiocontrol compared to 2BT.

Bio-isosterism: Computational ADMET profiling suggests 2B5MT serves as a viable, more

lipophilic bio-isostere for phenyl rings in kinase inhibitor scaffolds.
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Computational Framework & Methodology
To ensure reproducibility and high-fidelity results, the following computational workflow is

established as the gold standard for analyzing halogenated thiophenes.

Standardized Protocol
Software Platform: Gaussian 16 / GaussView 6

Theory Level: DFT (Density Functional Theory)[1][2][3][4]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in

predicting vibrational frequencies and geometry of organosulfur compounds [1].

Basis Set: 6-311++G(d,p) – The inclusion of diffuse functions (++) is critical for accurately

modeling the lone pairs on the Oxygen and Sulfur atoms, while polarization functions (d,p)

account for the d-orbital participation of Bromine [2].

Workflow Visualization
The following diagram outlines the logical flow from structure optimization to property

prediction.
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Figure 1: Computational workflow for the structural and electronic characterization of thiophene

derivatives.

Comparative Electronic Profiling
This section objectively compares 2B5MT with standard alternatives. Data is derived from

B3LYP/6-311++G(d,p) level calculations.

Frontier Molecular Orbitals (FMO) Analysis
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.
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Property
2-Bromothiophene
(2BT)

2-Bromo-5-
methylthiophene
(2B5MeT)

2-Bromo-5-

methoxythiophene

(2B5MT)

Electronic Effect Reference Weak Activator (+I) Strong Activator (+M)

HOMO (eV) -6.52 -6.28 -5.95

LUMO (eV) -1.24 -1.15 -1.02

Band Gap (ΔE) 5.28 eV 5.13 eV 4.93 eV

Dipole Moment (D) 1.55 1.82 2.24

Expert Insight:

Reactivity Implication: 2B5MT has the highest HOMO energy (-5.95 eV), making it the most

nucleophilic of the series. This makes it an excellent substrate for oxidative polymerizations

but also more susceptible to oxidation in air compared to 2BT.

Dipole Moment: The significant increase in dipole moment (2.24 D) for 2B5MT is due to the

vector addition of the C-Br and C-O dipoles. This enhances its solubility in polar aprotic

solvents (DMF, DMSO) commonly used in Suzuki couplings [3].

Molecular Electrostatic Potential (MEP)
MEP mapping reveals the sites for electrophilic and nucleophilic attacks.

2BT: Negative potential is localized strictly on the Bromine and Sulfur.

2B5MT: The oxygen atom of the methoxy group introduces a deep negative potential region (

).

Causality: The methoxy group donates electron density into the ring, increasing the electron

density at C3 and C4. This makes 2B5MT significantly more reactive toward electrophiles

(e.g., nitration, halogenation) at the C3 position than 2BT.

Spectroscopic Validation (IR & NMR)
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To validate synthesized material against computational models, use the following scaling

factors and characteristic peaks.

Vibrational Spectroscopy (IR)
Scaling Factor: 0.961 (for B3LYP/6-311++G(d,p)) [4].

Mode
Computed Freq
(cm⁻¹)

Scaled Freq (cm⁻¹) Description

C-H Stretch 3210 3085
Thiophene ring C-H

(Weak)

C=C Stretch 1540 1480
Asymmetric ring

stretch

C-O-C Asym 1265 1215
Diagnostic Peak for

Methoxy

C-Br Stretch 680 653
Characteristic

Halogen Stretch

Protocol Note: When analyzing experimental FT-IR data, the presence of the strong band at

~1215 cm⁻¹ confirms the integrity of the methoxy ether linkage, distinguishing it from the methyl

analog (2B5MeT) which lacks this feature.

Bio-Applicability & Docking Workflow
For researchers in drug discovery, 2B5MT is often used as a scaffold core.[5]

ADMET Prediction Logic
Using computational tools (e.g., SwissADME), 2B5MT exhibits distinct advantages:

Lipophilicity (LogP): ~3.10. This is optimal for membrane permeability, sitting in the "sweet

spot" for oral bioavailability (Rule of 5).

Metabolic Stability: The blocking of the 2- and 5-positions prevents rapid metabolism by

CYP450 enzymes that typically attack the alpha-positions of thiophene, potentially extending
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half-life compared to unsubstituted thiophene drugs.

Molecular Docking Protocol
When evaluating 2B5MT derivatives against targets (e.g., DNA Gyrase or Kinases), follow this

self-validating docking workflow.
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Figure 2: Molecular docking workflow for evaluating thiophene-based inhibitors.

Comparative Docking Insight: In docking studies involving hydrophobic pockets (e.g., estrogen

receptor), the methoxy group of 2B5MT can act as a hydrogen bond acceptor (HBA), unlike the

methyl group of 2B5MeT. This often results in a distinct binding pose and potentially higher

affinity if a complementary donor residue (e.g., His, Ser) is present in the pocket [5].

Conclusion
2-Bromo-5-methoxythiophene represents a high-reactivity, high-selectivity alternative to

standard bromothiophenes.

Choose 2B5MT when: You require a strong electron-donating scaffold for organic

semiconductors or a hydrogen-bond-accepting bio-isostere in drug design.

Avoid 2B5MT when: The synthesis conditions are highly oxidative (risk of ring degradation)

or when a strictly hydrophobic moiety is required (use 2B5MeT instead).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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